1-(2-Chloroethyl)-1-nitrosourea

Nitrosourea decomposition Isocyanate carbamoylation DNA repair inhibition

1-(2-Chloroethyl)-1-nitrosourea (CAS 2365-30-2), commonly abbreviated CNU, is the structurally minimal member of the 2-chloroethylnitrosourea (CENU) class of anticancer alkylating agents. With a molecular formula of C₃H₆ClN₃O₂ and a molecular weight of 151.55 g/mol , it bears a single 2-chloroethyl group on the N1 position and lacks any substituent at the N3 position of the nitrosourea scaffold.

Molecular Formula C3H6ClN3O2
Molecular Weight 151.55 g/mol
CAS No. 2365-30-2
Cat. No. B1198657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-1-nitrosourea
CAS2365-30-2
Synonyms1-(2-chloroethyl)-1-nitrosourea
CNU
N-2-chloroethylnitrosourea
Molecular FormulaC3H6ClN3O2
Molecular Weight151.55 g/mol
Structural Identifiers
SMILESC(CCl)N(C(=O)N)N=O
InChIInChI=1S/C3H6ClN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8)
InChIKeyNVKGVBZZSJFQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)-1-nitrosourea (CNU) – Sourcing the Simplest DNA-Crosslinking Nitrosourea for Cancer Research


1-(2-Chloroethyl)-1-nitrosourea (CAS 2365-30-2), commonly abbreviated CNU, is the structurally minimal member of the 2-chloroethylnitrosourea (CENU) class of anticancer alkylating agents. With a molecular formula of C₃H₆ClN₃O₂ and a molecular weight of 151.55 g/mol , it bears a single 2-chloroethyl group on the N1 position and lacks any substituent at the N3 position of the nitrosourea scaffold. This monosubstituted architecture distinguishes it fundamentally from clinically employed disubstituted congeners such as carmustine (BCNU), lomustine (CCNU), and semustine (MeCCNU). CNU is classified as highly toxic, with an acute intraperitoneal LD₅₀ of 4.368 mg/kg in mice . Its compact structure and absence of an N3 substituent make it a uniquely informative chemical probe for dissecting the relative contributions of alkylation versus carbamoylation to the pharmacological and toxicological profiles of nitrosourea-based therapeutics.

Why 1-(2-Chloroethyl)-1-nitrosourea (CNU) Cannot Be Swapped with BCNU or CCNU in Research Protocols


Despite sharing the 2-chloroethylnitrosourea pharmacophore, CNU is not functionally interchangeable with BCNU, CCNU, or MeCCNU. The monosubstituted CNU decomposes in aqueous solution without generating an organic isocyanate, whereas BCNU releases 2-chloroethyl isocyanate and CCNU releases cyclohexyl isocyanate—products that independently inhibit DNA repair enzymes and contribute to off-target carbamoylation [1]. Furthermore, CNU exhibits a pronounced dissociation between its chemical carbamoylating potential and its biological carbamoylating activity, a phenomenon not observed with BCNU or CCNU. When cytotoxicity is normalized to the quantity of active (2-chloroethyl)diazonium ion formed, CNU, BCNU, and CCNU are equipotent; however, the water-soluble analog chlorozotocin requires a twofold higher effective concentration to achieve equivalent cell kill [2]. These mechanistic divergences mean that substituting CNU with another nitrosourea in experimental systems—particularly those probing DNA repair inhibition, carbamoylation-dependent toxicity, or structure–activity relationships—will confound data interpretation and may invalidate cross-study comparisons. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 1-(2-Chloroethyl)-1-nitrosourea (CNU) Versus Closest Nitrosourea Analogs


Absence of Organic Isocyanate Generation During Aqueous Decomposition: CNU vs. BCNU and CCNU

CNU is the only nitrosourea in the head-to-head comparison that does not produce an organic isocyanate upon aqueous decomposition. In buffered solution at physiological pH, BCNU decomposes to yield 2-chloroethyl isocyanate, and CCNU yields cyclohexyl isocyanate—both of which are independently capable of inhibiting DNA excision repair and modifying protein lysine residues via carbamoylation [1]. CNU instead decomposes exclusively via the haloethyl carbonium ion/diazonium hydroxide pathway, generating haloethanol, vinyl halide, dihaloethane, and acetaldehyde without an isocyanate co-product [1]. This mechanistic divergence is not a matter of degree; it is a qualitative difference in the chemical species presented to cellular targets.

Nitrosourea decomposition Isocyanate carbamoylation DNA repair inhibition

Equipotent Cytotoxicity Per Active Species Despite Structural Simplicity: CNU Matches BCNU and CCNU

When cytotoxicity is normalized to the concentration of the active (2-chloroethyl)diazonium ion formed during drug exposure—rather than the nominal drug concentration—CNU, BCNU, CCNU, and PCNU are indistinguishable in potency. All four compounds achieve 50% growth inhibition of cultured P388 murine leukemia cells at 6–7 μM active species formed per cell volume [1]. In contrast, chlorozotocin, a water-soluble nitrosourea bearing a glucopyranose substituent, requires a twofold higher effective dose (~12–14 μM active species) to produce the same toxic effect, a discrepancy attributed to its slower cellular uptake relative to the rate of extracellular conversion to active intermediates [1]. This demonstrates that the N3 substituent—absent in CNU—does not enhance intrinsic cytotoxic potency and that CNU delivers equivalent DNA-damaging capacity per mole of active intermediate.

Cytotoxicity equivalence Active species normalization Structure-activity relationship

Chemical vs. Biological Carbamoylating Activity Discrepancy: CNU Decouples Alkylation from Carbamoylation

CNU presents a unique carbamoylation profile that distinguishes it from both strongly carbamoylating (BCNU, CCNU) and weakly carbamoylating (chlorozotocin, HECNU) nitrosoureas. In chemical systems, CNU is a strong carbamoylator; however, in biological systems it behaves as a low carbamoylator. In IMR-90 normal human embryo cells, CNU failed to inhibit the rejoining of DNA strand breaks and did not suppress colony survival to the degree observed with BCNU or CCNU, which are strong biological carbamoylators [1]. Independently, in L1210 murine leukemia cells, BCNU and CCNU produced dose-dependent inhibition of radiolabeled precursor incorporation into DNA, RNA, and protein during a 1-h drug exposure, whereas CNU produced no such inhibition [2]. The biological inertness of CNU's carbamoylating activity is rationalized on the basis of limited cellular uptake of cyanate ion—the carbamoylating species derived from CNU decomposition—compared with the membrane-permeant organic isocyanates released by BCNU and CCNU [1].

Carbamoylation Cyanate uptake DNA repair inhibition Bone marrow toxicity

Efficient DNA Interstrand Cross-Linking by a Monofunctional Alkylating Agent: CNU Equals Bifunctional BCNU and CCNU

The prevailing paradigm that bifunctional alkylating agents are required for DNA interstrand cross-link formation is contradicted by CNU. Despite possessing only a single 2-chloroethyl group, CNU induces extensive DNA interstrand cross-linking in purified DNA, as demonstrated by inhibition of alkali-induced strand separation [1]. The extent of cross-linking was comparable to that produced by the bifunctional agents BCNU (two 2-chloroethyl groups) and CCNU (one 2-chloroethyl plus one cyclohexyl group) [1]. The structural basis for this activity is exquisitely specific: while CNU cross-links DNA efficiently, its homolog 1-(3-chloropropyl)-1-nitrosourea—differing only by one additional methylene unit in the haloalkyl chain—shows no cross-linking reactivity whatsoever [2]. The halogen leaving-group identity is equally critical; the 2-fluoroethyl analog of CCNU produces much less cross-linking, consistent with the poor leaving-group ability of fluoride relative to chloride [1].

DNA cross-linking Alkaline elution Monofunctional alkylator Guanine O6-alkylation

Equivalent Alkylating Intermediate Yield Across Nitrosoureas: CNU, BCNU, and Chlorozotocin Produce Identical 2-Chloroethanol Yields

Quantitative analysis of the alkylating intermediate generated by nitrosourea decomposition—measured as the yield of 2-chloroethanol, a stable hydrolysis product of the (2-chloroethyl)diazonium ion—reveals that CNU, BCNU, and chlorozotocin produce identical yields under standardized conditions (37°C, pH 7.4) [1]. This finding establishes that the efficiency of conversion from parent drug to DNA-alkylating species is independent of N3 substitution and that CNU's structural simplicity does not compromise its capacity to generate the ultimate cytotoxic intermediate. Combined with the equipotent cytotoxicity data (Evidence Item 2), this equivalence in alkylating intermediate yield explains why CNU matches the potency of clinically used nitrosoureas on a per-active-species basis, and confirms that CNU can serve as a direct chemical surrogate for BCNU in studies where isocyanate co-generation must be excluded [1].

Alkylating activity 2-Chloroethanol yield Diazonium ion quantification Chemical stability

Definitive Research Applications for 1-(2-Chloroethyl)-1-nitrosourea (CNU) Based on Verified Differentiation Evidence


Mechanistic Dissection of Alkylation-Dependent vs. Carbamoylation-Dependent Nitrosourea Cytotoxicity

CNU is uniquely suited for experiments that require the complete separation of DNA alkylation effects from organic isocyanate-mediated carbamoylation. Because CNU generates zero organic isocyanate upon decomposition [1], while retaining full DNA cross-linking and cytotoxic potency equivalent to BCNU and CCNU [2], it serves as the definitive 'alkylation-only' control in side-by-side comparisons with isocyanate-producing nitrosoureas. Studies examining glutathione reductase inhibition, DNA excision repair suppression, or bone marrow stromal toxicity—all of which have been attributed in part to carbamoylation—can use CNU to establish the alkylation baseline against which the incremental contribution of isocyanate co-products is measured. This application is directly supported by the quantitative carbamoylation discrepancy documented for CNU in IMR-90 and L1210 cellular systems [3].

Structure–Activity Relationship (SAR) Studies of the 2-Haloethylnitrosourea Pharmacophore

As the structurally minimal nitrosourea bearing a single 2-chloroethyl group and no N3 substituent, CNU is the logical parent scaffold for SAR campaigns. The demonstration that CNU cross-links DNA as efficiently as the bifunctional BCNU [1]—while its 3-chloropropyl homolog is completely inactive [2]—defines the precise structural boundaries of the pharmacophore. Medicinal chemistry programs synthesizing novel nitrosourea derivatives can use CNU as the unsubstituted reference compound to quantify the incremental effects of N3 substituents on aqueous stability, alkylating activity, lipophilicity, and cellular uptake, all normalized to the known alkylating intermediate yield determined for CNU [3].

DNA Damage and Repair Pathway Analysis in O⁶-Alkylguanine-DNA Alkyltransferase (AGT/MGMT) Research

CNU-induced DNA cross-links proceed through the same O⁶-(2-chloroethyl)guanine intermediate as BCNU- and CCNU-induced lesions [1], yet CNU generates no isocyanate that might independently inhibit nucleotide excision repair [2]. This makes CNU the cleaner reagent for studies focused specifically on AGT/MGMT-mediated repair of chloroethyl adducts and interstrand cross-links, without the confounding variable of isocyanate-induced repair protein carbamoylation. The time course of cross-link formation—which peaks at approximately 6 hours for CNU, versus 9 hours for certain tetrazinone analogs [3]—also provides a distinct kinetic window for time-resolved DNA repair studies.

Calibration Standard for Nitrosourea Alkylating Activity Assays and Quality Control

The documented equivalence of 2-chloroethanol yield from CNU, BCNU, and chlorozotocin under standardized conditions (37°C, pH 7.4) [1] establishes CNU as a reliable reference standard for 4-(4-nitrobenzyl)pyridine (NBP) alkylating activity assays and for HPLC-based quantification of DNA adducts. Laboratories engaged in nitrosourea quality control, batch-to-batch consistency testing, or development of novel CENU derivatives can calibrate their alkylating activity measurements against CNU, confident that its yield of alkylating intermediate is invariant and well-characterized. Its lower molecular weight (151.55 g/mol vs. 214.05 for BCNU) also makes it cost-efficient on a molar alkylating-equivalent basis for high-throughput screening campaigns.

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